

# Synonyms for 1,4-Diacetoxy-2,3-dicyanobenzene

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## Compound of Interest

Compound Name: 1,4-Diacetoxy-2,3-dicyanobenzene

Cat. No.: B160749

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An In-depth Technical Guide to **1,4-Diacetoxy-2,3-dicyanobenzene** and Its Precursors

This guide provides a comprehensive overview of **1,4-Diacetoxy-2,3-dicyanobenzene**, including its synonyms, chemical properties, and synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the chemical characteristics and potential applications of this compound and its key precursor, 2,3-Dicyanohydroquinone.

## Nomenclature and Identification

**1,4-Diacetoxy-2,3-dicyanobenzene** is known by several synonyms, which are crucial for comprehensive literature and database searches.

Synonyms for **1,4-Diacetoxy-2,3-dicyanobenzene**:

- (4-acetyloxy-2,3-dicyanophenyl) acetate[1]
- 2,3-Dicyano-1,4-phenylene diacetate
- 2,3-Dicyano-1,4-hydroquinone diacetate[2]
- 3,6-Diacetoxyphtalonitrile[3]
- ADB[2]

Key Identifiers:

Identifier	Value
CAS Number	83619-73-2[1]
Molecular Formula	C <sub>12</sub> H <sub>8</sub> N <sub>2</sub> O <sub>4</sub> [1]
PubChem CID	134319[1]
InChIKey	VXDCGBVAZDYTFK-UHFFFAOYSA-N[1]

## Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of **1,4-Diacetoxy-2,3-dicyanobenzene**.

Table 1: Physicochemical Properties of **1,4-Diacetoxy-2,3-dicyanobenzene**

Property	Value	Source
Molar Mass	244.20 g/mol	PubChem[1]
Appearance	Solid Powder	BOC Sciences[3]
Purity	≥98%	BOC Sciences[3]
Storage	Store at -20°C	BOC Sciences[3]

Table 2: Spectroscopic Properties of **1,4-Diacetoxy-2,3-dicyanobenzene**

Property	Value	Conditions	Source
Excitation Wavelength	351 nm	BOC Sciences[3]	
Emission Wavelength	450-476 nm	pH 5.0-10.0	BOC Sciences[3]

## Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **1,4-Diacetoxy-2,3-dicyanobenzene** are not readily available in peer-reviewed literature. However, its synthesis can be logically

approached via the acetylation of its precursor, 2,3-Dicyanohydroquinone (also known as 3,6-dihydroxyphthalonitrile).

## Synthesis of the Precursor: 2,3-Dicyanohydroquinone

Several methods for the synthesis of 2,3-Dicyanohydroquinone have been reported.

### Protocol 1: Synthesis from p-Benzoquinone

This method involves the reaction of p-benzoquinone with potassium cyanide in an acidic alcohol solution.

- Materials: p-benzoquinone, ethanol, concentrated sulfuric acid, 50% potassium cyanide solution, animal charcoal.
- Procedure:
  - Dissolve 20 g of p-benzoquinone in 60 ml of ethanol.
  - Prepare a cold mixture of 25 ml of concentrated sulfuric acid and 50 ml of ethanol and add it to the p-benzoquinone solution.
  - Cool the mixture in a freezing bath.
  - Slowly add a 50% potassium cyanide solution until a green fluorescence appears and the solution becomes alkaline (approximately 110 g of solution required). Caution: Potassium cyanide is highly toxic.
  - Acidify the reaction mixture with sulfuric acid.
  - Remove the ethanol by distillation under reduced pressure.
  - Wash the residue with water.
  - Recrystallize the crude product from hot water with the addition of animal charcoal to yield pale yellow leaflets of 3,6-dihydroxyphthalonitrile.

### Protocol 2: Two-Step Synthesis from p-Benzoquinone via 2,3-Diformyl Hydroquinone

This patented method avoids the use of highly toxic cyanides in the final step.

- Step 1: Synthesis of 2,3-Diformyl Hydroquinone
  - Add p-benzoquinone (110 g, 1.018 mol) in batches to acetic acid (300 g) in a 1000 mL reaction flask while stirring.
  - Heat the mixture to 110°C.
  - Add urotropine (350 g, 2.497 mol) in batches, maintaining the temperature at 110°C with stirring for 5 hours.
  - Cool the reaction mixture for 1 hour and then transfer it into ice water.
  - Stir for 2 hours, then filter, wash, and dry the precipitate to obtain 2,3-diformylhydroquinone.
- Step 2: Synthesis of 2,3-Dicyanohydroquinone
  - Add the 2,3-diformylhydroquinone (119.3 g, 0.7198 mol) to a formic acid solution (1000 g).
  - Add sodium formate (50 g) and hydroxylamine hydrochloride (125 g, 1.799 mol).
  - Heat the mixture to reflux and maintain for 7 hours.
  - Cool the reaction, concentrate the solution, and add 1000 g of water.
  - Stir to disperse the solid, then filter and dry to obtain 2,3-dicyano hydroquinone.

## Proposed Synthesis of 1,4-Diacetoxy-2,3-dicyanobenzene

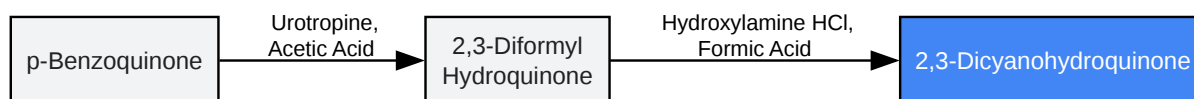
The following protocol is a generalized procedure for the acetylation of a hydroquinone, based on a patent for similar diester derivatives.

- Materials: 2,3-Dicyanohydroquinone, pyridine, toluene, acetyl chloride, 6N hydrochloric acid, saturated sodium chloride solution, 2N sodium hydroxide solution.

- Procedure:
  - Dissolve 2,3-Dicyanohydroquinone (0.1 mol) in a solvent mixture of pyridine (300 ml) and toluene (600 ml).
  - Cool the solution with a water bath while stirring.
  - Slowly add a toluene solution of acetyl chloride dropwise over 20 minutes.
  - Continue stirring for an additional 10 minutes.
  - Heat the mixture with stirring on a water bath for 40 minutes.
  - After cooling in an ice bath, acidify the solution by the dropwise addition of 6N hydrochloric acid.
  - Separate the organic layer and wash it sequentially with 6N hydrochloric acid, a saturated sodium chloride aqueous solution, 2N sodium hydroxide, and again with a saturated sodium chloride aqueous solution and water.
  - Distill off the toluene to obtain the crude crystalline product.
  - Recrystallize the product from ethanol to obtain pure **1,4-Diacetoxy-2,3-dicyanobenzene**.

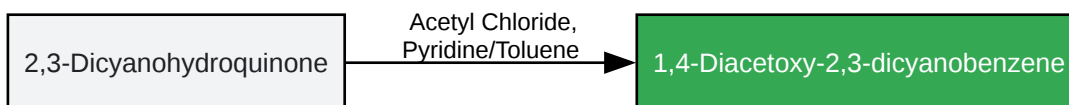
## Experimental and Synthesis Workflows

The synthesis pathways for 2,3-Dicyanohydroquinone and the subsequent proposed synthesis of **1,4-Diacetoxy-2,3-dicyanobenzene** can be visualized as follows.



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Caption: Synthesis workflow for the precursor, 2,3-Dicyanohydroquinone.



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Caption: Proposed synthesis of **1,4-Diacetoxy-2,3-dicyanobenzene**.

## Applications and Areas of Research

**1,4-Diacetoxy-2,3-dicyanobenzene** is primarily of interest as an intermediate in the synthesis of more complex molecules, particularly in the fields of materials science and dye chemistry.

- **Intermediate for Dyes and Pigments:** It is considered a key intermediate for the synthesis of phthalocyanine dyes. Phthalocyanines are large, aromatic macrocycles that are widely used as robust pigments and dyes.
- **Fluorescent Materials:** The compound itself exhibits fluorescence and is suggested for use in the development of fluorescent dyes and for semiconductor research[3]. Its fluorescence is pH-dependent, which could be exploited in the development of fluorescent pH indicators.

## Involvement in Signaling Pathways and Drug Development

Currently, there is no publicly available information to suggest that **1,4-Diacetoxy-2,3-dicyanobenzene** is directly involved in any biological signaling pathways or is under investigation as a drug development candidate. Its precursor, 2,3-Dicyanohydroquinone, is primarily used in the synthesis of the oxidizing agent 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which has broad applications in organic synthesis but is not typically associated with direct pharmaceutical applications due to its reactivity. The primary value of **1,4-Diacetoxy-2,3-dicyanobenzene** in a research context appears to be in materials science and as a building block for larger functional molecules like dyes.

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## References

- 1. 1,4-Diacetoxy-2,3-dicyanobenzene | C<sub>12</sub>H<sub>8</sub>N<sub>2</sub>O<sub>4</sub> | CID 134319 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. probes.bocsci.com [probes.bocsci.com]
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